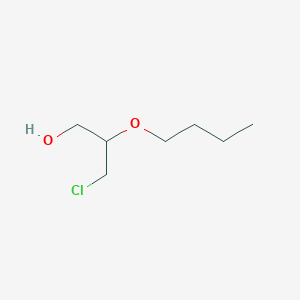
2-Butoxy-3-chloropropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butoxy-3-chloropropan-1-ol is an organic compound with the molecular formula C7H15ClO2. It is a chlorohydrin, which means it contains both a hydroxyl group (-OH) and a chlorine atom attached to adjacent carbon atoms. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Butoxy-3-chloropropan-1-ol can be synthesized through the reaction of 3-chloropropan-1-ol with butanol in the presence of a base. The reaction typically involves the use of sodium hydroxide or potassium hydroxide as the base, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Butoxy-3-chloropropan-1-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include 2-butoxy-3-hydroxypropan-1-ol, 2-butoxy-3-aminopropan-1-ol, and 2-butoxy-3-thiolpropan-1-ol.
Oxidation Reactions: Products include 2-butoxypropanal and 2-butoxypropanone.
Reduction Reactions: Products include 2-butoxypropan-1-ol and butane.
Aplicaciones Científicas De Investigación
2-Butoxy-3-chloropropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a building block for the synthesis of bioactive molecules.
Industry: It is used in the production of surfactants, emulsifiers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-butoxy-3-chloropropan-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with nucleophilic sites on enzymes and proteins, leading to the formation of covalent bonds and inhibition of enzyme activity.
Pathways Involved: It can affect metabolic pathways by altering the activity of key enzymes involved in the synthesis and degradation of biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Butoxyethanol
- 2-Butoxypropan-1-ol
- 3-Chloropropan-1-ol
Uniqueness
2-Butoxy-3-chloropropan-1-ol is unique due to the presence of both a butoxy group and a chlorine atom on adjacent carbon atoms. This structural feature allows it to undergo a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
6776-89-2 |
|---|---|
Fórmula molecular |
C7H15ClO2 |
Peso molecular |
166.64 g/mol |
Nombre IUPAC |
2-butoxy-3-chloropropan-1-ol |
InChI |
InChI=1S/C7H15ClO2/c1-2-3-4-10-7(5-8)6-9/h7,9H,2-6H2,1H3 |
Clave InChI |
WPNGZSQYZTYHHH-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(CO)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


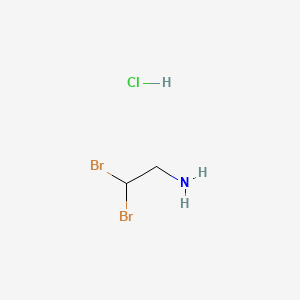
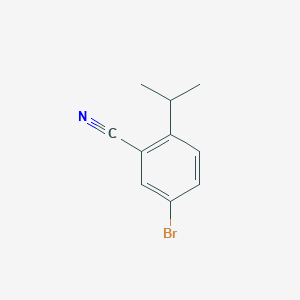
![[5-(2,5-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13464767.png)
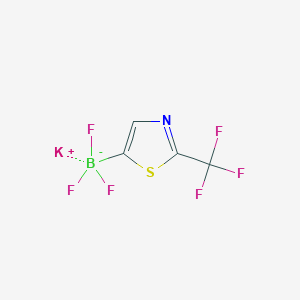
![Ethyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B13464785.png)
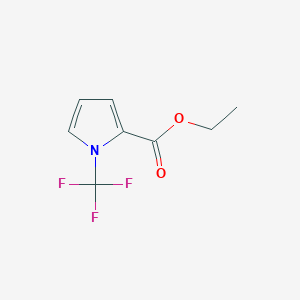
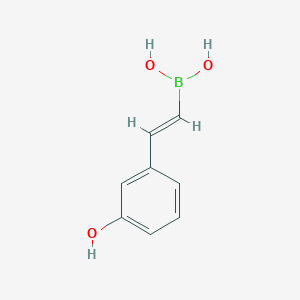
![rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13464810.png)
![3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13464823.png)
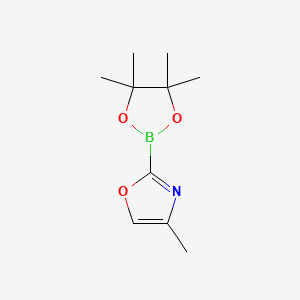
![5-Bromo-6-methoxypyrazolo[1,5-A]pyridine](/img/structure/B13464837.png)
![N-[(6-amino-3,4-dihydro-2H-1-benzopyran-2-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B13464845.png)
![2-[(Tert-butoxy)carbonyl]-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13464851.png)
![N-[(3-{[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]methyl}adamantan-1-yl)methyl]-3-(pyridin-4-yl)propanamide dihydrochloride](/img/structure/B13464856.png)
